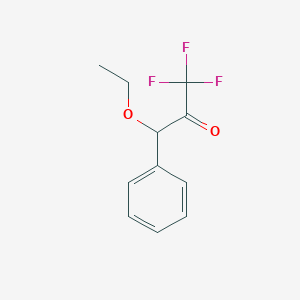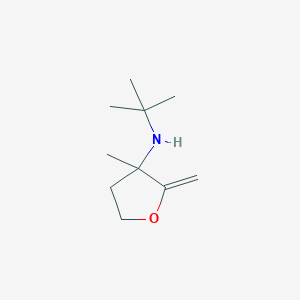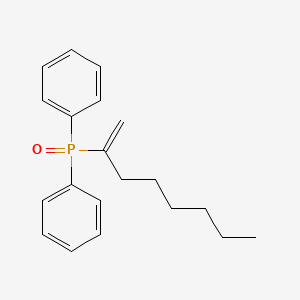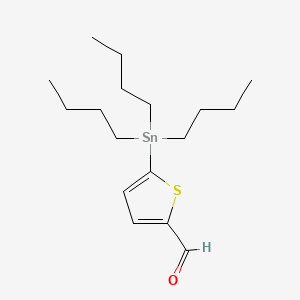
2-Aminopentane, mono-TMS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminopentane, mono-TMS is a chemical compound with the molecular formula C8H21NSi and a molecular weight of 159.3445 . It is a derivative of 2-aminopentane, where the amino group is protected by a trimethylsilyl (TMS) group. This compound is used in various chemical reactions and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopentane, mono-TMS typically involves the reaction of 2-aminopentane with a trimethylsilylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the TMS group. The general reaction scheme is as follows:
2-Aminopentane+TMSCl→2-Aminopentane, mono-TMS+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminopentane, mono-TMS undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The TMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like hydrochloric acid (HCl) or other silylating agents can be used to replace the TMS group.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amines depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Aminopentane, mono-TMS is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amines and imines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Aminopentane, mono-TMS involves the interaction of the amino group with various molecular targets. The TMS group serves as a protective group, allowing selective reactions at the amino site. The compound can participate in nucleophilic substitution reactions, where the amino group acts as a nucleophile, attacking electrophilic centers in other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopentane: The parent compound without the TMS group.
2-Aminobutane: A shorter-chain analog.
2-Aminohexane: A longer-chain analog.
Uniqueness
2-Aminopentane, mono-TMS is unique due to the presence of the TMS group, which provides steric protection and enhances the compound’s stability. This makes it particularly useful in synthetic chemistry where selective reactions are required.
Propiedades
Número CAS |
143017-73-6 |
|---|---|
Fórmula molecular |
C8H21NSi |
Peso molecular |
159.34 g/mol |
Nombre IUPAC |
N-trimethylsilylpentan-2-amine |
InChI |
InChI=1S/C8H21NSi/c1-6-7-8(2)9-10(3,4)5/h8-9H,6-7H2,1-5H3 |
Clave InChI |
LIUKNXQPWOASFD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)N[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)

![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)


![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
![5-[(2S)-2,3-Dihydroxypropylidene]furan-2(5H)-one](/img/structure/B12559681.png)

